2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide
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Overview
Description
2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide is an organic compound with a complex structure that includes a fluorine atom, methoxy groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[2-methoxy-1-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide
- 2-fluoro-N-[2-methoxy-1-(3-methylphenyl)ethyl]-3-methylbenzenesulfonamide
- 2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Uniqueness
2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the methoxy groups can influence solubility and membrane permeability.
Properties
IUPAC Name |
2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-12-6-4-9-16(17(12)18)24(20,21)19-15(11-22-2)13-7-5-8-14(10-13)23-3/h4-10,15,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBPRPWPWWPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NC(COC)C2=CC(=CC=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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